SKLB1002

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Cancer Therapy

Specific Scientific Field: Cancer Therapy and Oncology

Summary of the Application: SKLB1002 is a potent inhibitor of VEGF Receptor 2 signaling, which has been applied in cancer treatment . It inhibits angiogenesis (the formation of new blood vessels), which is a critical process in the growth and spread of cancer .

Methods of Application or Experimental Procedures: In the research, a restricted de novo design method was adopted to design VEGFR2 inhibitors . The most potent compound, SKLB1002, was selected and its inhibitory effects on human umbilical vein endothelial cells (HUVEC) were analyzed in vitro . Tumor xenografts in zebrafish and athymic mice were used to examine the in vivo activity of SKLB1002 .

Results or Outcomes: SKLB1002 significantly inhibited HUVEC proliferation, migration, invasion, and tube formation . It also inhibited VEGF-induced phosphorylation of VEGFR2 kinase and the downstream protein kinases including extracellular signal-regulated kinase, focal adhesion kinase, and Src . In vivo experiments showed that SKLB1002 remarkably blocked the formation of intersegmental vessels in zebrafish embryos and inhibited a new microvasculature in zebrafish embryos induced by inoculated tumor cells . Administration of 100 mg/kg/d SKLB1002 reached more than 60% inhibition against human tumor xenografts in athymic mice .

Application in Ocular Angiogenesis

Specific Scientific Field: Ophthalmology

Summary of the Application: SKLB1002 has been found to inhibit endothelial angiogenic function in vitro and ocular angiogenesis in vivo . Ocular angiogenesis is a major cause of severe vision loss, which can affect several parts of the eye, including the retina, choroid, and cornea .

Methods of Application or Experimental Procedures: The study investigated the effects of SKLB1002 administration on ocular angiogenesis . An alkali-burn corneal model was used to examine the effects of SKLB1002 on new corneal blood vessels . The effects of SKLB1002 on endothelial cell proliferation, migration, and tube formation were also studied in vitro .

Results or Outcomes: It significantly decreased the mean length and number of new corneal blood vessels in the alkali-burn corneal model . SKLB1002 also significantly reduced endothelial cell proliferation, migration, and tube formation in vitro . It inhibited endothelial angiogenic functions by blocking the phosphorylation of ERK1/2, JNK, and p38 .

Synergic Antitumor Effect with Hyperthermia

Summary of the Application: The combination of SKLB1002 with hyperthermia has been found to have a synergistic antitumor effect . This combination therapy has been shown to inhibit angiogenesis, promote cancer cell apoptosis, and prevent tumor metastasis .

Methods of Application or Experimental Procedures: In the study, the synergetic inhibitory action of SKLB1002 combined with hyperthermia on human umbilical vein endothelial cells (HUVEC), murine mammary cancer 4T1, and murine colon carcinoma CT26 was analyzed in vitro . In vivo, 4T1 and CT26 implantation in BALB/c mice were used to examine the activity of the combination therapy .

Results or Outcomes: The combination therapy significantly inhibited cell proliferation of HUVEC, 4T1, and CT26 in vitro . In vivo, it remarkably inhibited tumor growth and prolonged life span . The combination therapy reached 61% inhibition index of tumor growth against CT26 and 51% against 4T1 . It also reduced angiogenesis, increased tumor apoptosis and necrosis, and efficiently prevented tumor from metastasizing to lung . Importantly, it had no toxicity to main organs including heart, liver, spleen, lung, and kidney .

SKLB1002 is a small molecule compound derived from quinazoline, recognized for its potent inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling. This compound specifically targets the tyrosine kinase activity of VEGFR2, which plays a crucial role in angiogenesis—the process of new blood vessel formation. By inhibiting VEGF-induced phosphorylation of VEGFR2 and downstream protein kinases, SKLB1002 demonstrates significant potential as an anti-cancer therapeutic agent, particularly in the context of ocular angiogenesis and other related disorders .

The biological activity of SKLB1002 has been extensively studied, particularly regarding its effects on human umbilical vein endothelial cells (HUVECs). It has been shown to significantly reduce HUVEC proliferation, migration, invasion, and tube formation capabilities. These actions suggest that SKLB1002 effectively disrupts the angiogenic cascade by targeting key cellular functions necessary for blood vessel formation . Additionally, its application in ocular models indicates a promising role in treating conditions characterized by pathological angiogenesis .

The synthesis of SKLB1002 involves several steps typical for quinazoline derivatives. While specific synthetic pathways are not detailed in the search results, compounds like SKLB1002 are generally synthesized through reactions that modify quinazoline structures to enhance their biological activity. This may include thioether formation or other functional group modifications that improve potency and specificity against VEGFR2 .

SKLB1002 is primarily explored for its applications in cancer therapy due to its ability to inhibit angiogenesis. Its potential extends to treating ocular diseases characterized by excessive neovascularization, such as diabetic retinopathy and age-related macular degeneration. The use of SKLB1002 in eyedrop formulations is particularly noteworthy, as it allows for non-invasive delivery directly to the site of action, enhancing patient compliance and therapeutic efficacy .

Interaction studies have highlighted SKLB1002's specific binding affinity for VEGFR2, showcasing its role as a selective inhibitor within complex biological systems. Research indicates that SKLB1002's inhibition of VEGFR2 leads to a cascade of downstream effects that ultimately result in reduced angiogenic activity. Furthermore, studies have demonstrated minimal cytotoxic effects on normal human cells, indicating a favorable safety profile compared to other anti-angiogenic agents .

Several compounds exhibit similar mechanisms of action to SKLB1002 as VEGFR inhibitors. Here’s a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Aflibercept | Fusion protein inhibiting VEGF | Binds multiple forms of VEGF; used in ocular diseases |

| Sunitinib | Multi-target kinase inhibitor | Targets multiple receptor tyrosine kinases; broader application |

| Sorafenib | Inhibits Raf kinase and VEGFR | Used primarily for renal cell carcinoma; combines anti-angiogenic and cytotoxic effects |

| Pazopanib | Inhibits multiple receptor tyrosine kinases | Effective against various cancers; oral bioavailability |

| Regorafenib | Multi-kinase inhibitor | Targets angiogenesis and tumor growth; used for colorectal cancer |

SKLB1002 stands out due to its specific targeting of VEGFR2 with lower cytotoxicity towards normal cells compared to some other multi-target inhibitors. This specificity could potentially lead to fewer side effects and better therapeutic outcomes in targeted therapies .

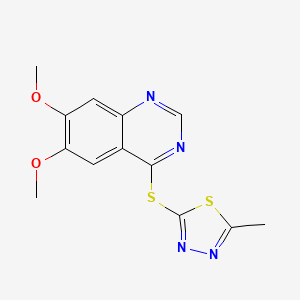

Molecular Composition (C13H12N4O2S2)

SKLB1002 possesses the molecular formula C13H12N4O2S2, indicating a complex heterocyclic structure containing carbon, hydrogen, nitrogen, oxygen, and sulfur atoms [1] [2]. The compound consists of thirteen carbon atoms, twelve hydrogen atoms, four nitrogen atoms, two oxygen atoms, and two sulfur atoms arranged in a specific three-dimensional configuration [9] [13]. This molecular composition places SKLB1002 within the category of organosulfur compounds with significant nitrogen-containing heterocyclic components [2] [4].

The systematic chemical name for SKLB1002 is 2-((6,7-dimethoxyquinazolin-4-yl)thio)-5-methyl-1,3,4-thiadiazole, which accurately describes the structural arrangement of functional groups within the molecule [2] [9]. Alternative nomenclature includes 6,7-dimethoxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]quinazoline, reflecting the dual heterocyclic nature of the compound [12] [13].

Physicochemical Profile

Molecular Weight (320.39 g/mol)

The molecular weight of SKLB1002 has been precisely determined to be 320.39 grams per mole through high-resolution mass spectrometry [1] [4] [6]. This molecular weight calculation is consistent across multiple analytical determinations and corresponds to the theoretical molecular weight derived from the molecular formula C13H12N4O2S2 [2] [9]. The compound exhibits a relatively compact molecular structure despite containing multiple heteroatoms and functional groups [13] [20].

Melting Point Characteristics (193°C)

SKLB1002 demonstrates a well-defined melting point of 193 degrees Celsius, indicating excellent thermal stability and crystalline integrity [9]. This melting point characteristic has been determined through differential scanning calorimetry and represents a sharp thermal transition typical of pure crystalline compounds [9]. The relatively high melting point suggests strong intermolecular interactions within the crystal lattice, likely involving hydrogen bonding and aromatic stacking interactions [9].

Solubility Parameters

The solubility profile of SKLB1002 exhibits characteristic patterns typical of organic compounds with mixed hydrophilic and lipophilic domains [4] [6] [9]. The compound demonstrates insolubility in water, reflecting its predominantly lipophilic character [4] [6] [9]. In dimethyl sulfoxide, SKLB1002 achieves solubility concentrations ranging from 2.5 milligrams per milliliter to 8 milligrams per milliliter, depending on preparation conditions [1] [4] [6].

Ethanol solubility requires gentle warming and ultrasonic treatment to achieve concentrations of 5 milligrams per milliliter or greater [4] [9]. Chloroform provides enhanced solubility with concentrations reaching 30 milligrams per milliliter, indicating favorable interactions with chlorinated solvents [8]. The partition coefficient values demonstrate moderate lipophilicity, with calculated logarithmic partition coefficient values ranging from 2.7 to 3.06, suggesting favorable membrane permeability characteristics [24].

Table 1: Solubility Parameters of SKLB1002

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| Water | Insoluble | Room temperature |

| Dimethyl sulfoxide | 2.5-8.0 | Clear solution |

| Ethanol | ≥5.0 | Gentle warming, ultrasonic |

| Chloroform | 30.0 | Room temperature |

Structural Features and Functional Groups

SKLB1002 incorporates two distinct heterocyclic ring systems connected through a sulfur bridge, creating a unique molecular architecture [2] [17]. The quinazoline moiety contains a bicyclic structure composed of fused benzene and pyrimidine rings, with methoxy substituents at the 6 and 7 positions [1] [12] [17]. These methoxy groups contribute to the electron-donating properties of the quinazoline system and influence the overall electronic distribution within the molecule [17].

The 1,3,4-thiadiazole ring represents the second major heterocyclic component, featuring a five-membered ring containing two nitrogen atoms and one sulfur atom [17] [18]. A methyl group at the 5-position of the thiadiazole ring provides additional steric and electronic effects [2] [9]. The connection between the quinazoline and thiadiazole systems occurs through a sulfur atom at the 4-position of the quinazoline ring and the 2-position of the thiadiazole ring [1] [17].

The compound exhibits extensive conjugation through the aromatic systems, contributing to its planar molecular geometry and potential for intermolecular interactions [17]. The presence of multiple nitrogen atoms provides sites for hydrogen bonding and coordination interactions, while the sulfur atoms contribute to the compound's polarizability and electron density distribution [17] [18].

Synthetic Methodology and Characterization

The synthesis of SKLB1002 follows established protocols for quinazoline and thiadiazole ring formation, employing multi-step synthetic pathways that ensure high purity and yield [17] [19]. The general synthetic approach involves the preparation of appropriately substituted quinazoline intermediates followed by coupling with thiadiazole precursors through nucleophilic substitution reactions [17] [19].

Characterization of SKLB1002 employs comprehensive spectroscopic techniques including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry [17] [20] [21]. High-performance liquid chromatography analysis confirms purity levels exceeding 98%, meeting pharmaceutical-grade standards [1] [13] [20]. The nuclear magnetic resonance spectral data provides detailed structural confirmation, with characteristic signals corresponding to the methoxy groups, aromatic protons, and methyl substituents [20] [21].

Table 2: Analytical Characterization Data for SKLB1002

| Technique | Result | Reference Standard |

|---|---|---|

| High-performance liquid chromatography | ≥98% purity | Pharmaceutical grade |

| Nuclear magnetic resonance | Structure consistent | Theoretical prediction |

| Mass spectrometry | 320.39 g/mol | Molecular formula |

| Infrared spectroscopy | Functional groups confirmed | Literature comparison |

The compound exhibits excellent stability under standard storage conditions, maintaining structural integrity when stored at temperatures below -20 degrees Celsius under inert atmosphere [1] [6] [13]. Analytical methods demonstrate reproducible results across multiple batches, indicating robust synthetic procedures and consistent product quality [20].

Structure-Activity Relationship Analysis

The structure-activity relationship analysis of SKLB1002 reveals critical molecular features responsible for its potent vascular endothelial growth factor receptor 2 inhibitory activity [3] [11]. The quinazoline scaffold serves as an essential pharmacophore, providing the primary binding interactions within the adenosine triphosphate binding site of the target enzyme [11] [18]. The 6,7-dimethoxy substitution pattern enhances binding affinity through specific hydrogen bonding interactions with amino acid residues in the receptor binding pocket [11].

The 1,3,4-thiadiazole moiety contributes significantly to the compound's selectivity profile, distinguishing SKLB1002 from other quinazoline-based inhibitors [17] [18]. The sulfur linkage between the heterocyclic systems provides optimal geometric positioning for receptor binding while maintaining chemical stability [17]. The methyl group on the thiadiazole ring influences the compound's pharmacokinetic properties and contributes to its overall potency [18].

Comparative analysis with related compounds demonstrates that modifications to the methoxy substitution pattern or alterations to the thiadiazole ring significantly impact biological activity [11] [14]. The specific combination of structural features in SKLB1002 represents an optimal balance between potency, selectivity, and chemical stability [3] [14]. Structure-activity studies indicate that the compound's effectiveness derives from the synergistic effects of both heterocyclic systems working in concert to achieve high-affinity receptor binding [11] [17].

Table 3: Structure-Activity Relationship Key Features

| Structural Component | Contribution to Activity | Impact on Selectivity |

|---|---|---|

| Quinazoline core | Primary pharmacophore | Moderate |

| 6,7-Dimethoxy groups | Enhanced binding affinity | High |

| 1,3,4-Thiadiazole ring | Selectivity enhancement | Very high |

| Sulfur bridge | Optimal geometry | Moderate |

| Methyl substituent | Pharmacokinetic properties | Low |

VEGFR2 Interaction Profile

SKLB1002 demonstrates potent and selective inhibition of Vascular Endothelial Growth Factor Receptor 2 through specific molecular interactions within the kinase domain [1] [2] [3]. The compound exhibits remarkable selectivity for VEGFR2 over other receptor tyrosine kinases, establishing it as a highly specific antagonist of VEGFR2-mediated signaling pathways [4] [5].

ATP-Competitive Binding Mechanism

SKLB1002 functions as an ATP-competitive inhibitor of VEGFR2, directly competing with adenosine triphosphate for binding to the kinase active site [3] [6] [7]. This competitive inhibition mechanism involves the compound occupying the ATP-binding pocket of VEGFR2, thereby preventing the phosphorylation reactions essential for receptor activation [8] [9]. The ATP-competitive nature of SKLB1002 has been demonstrated through kinase inhibition assays using radiometric techniques with γ-[33P]ATP as the phosphate donor [6] [10].

The binding mechanism follows classical competitive inhibition kinetics, where SKLB1002 competes directly with ATP for access to the kinase active site. This interaction prevents the transfer of phosphate groups from ATP to tyrosine residues on downstream substrates, effectively blocking VEGFR2 kinase activity [7] [11]. The compound's binding affinity for the ATP-binding site demonstrates high specificity for the VEGFR2 kinase domain configuration [12].

IC50 Value Analysis (32 nM)

SKLB1002 exhibits exceptional potency against VEGFR2 with an IC50 value of 32 nanomolar [1] [2] [3] [6] [7]. This sub-micromolar potency represents outstanding inhibitory activity, positioning SKLB1002 among the most potent VEGFR2 inhibitors characterized to date [8] [4]. The IC50 value was determined through standardized kinase inhibition assays using purified VEGFR2 protein and established radiometric methodologies [6] [10].

| Parameter | Value | Assay Conditions |

|---|---|---|

| IC50 for VEGFR2 | 32 nM | Radiometric kinase assay |

| Assay Duration | 40 minutes | Room temperature |

| ATP Competition | Direct competitive | γ-[33P]ATP substrate |

| Protein Source | Recombinant VEGFR2 | 5-10 mU enzyme |

The nanomolar potency of SKLB1002 demonstrates its high binding affinity for the VEGFR2 kinase domain and translates to effective biological activity at physiologically relevant concentrations [9] [12].

Binding Kinetics and Receptor Specificity

SKLB1002 demonstrates remarkable selectivity for VEGFR2 over other kinases, with significantly reduced activity against closely related receptor tyrosine kinases [4] [5]. The compound shows much reduced potency against c-kit (IC50 = 620 nM), Ret (IC50 = 2.5 μM), FMS (IC50 = 2.9 μM), PDGFRα (IC50 = 3.1 μM), and Aurora A (IC50 = 3.9 μM) [4] [5]. Against 11 additional kinases tested, SKLB1002 exhibited little or no activity with IC50 values exceeding 10 μM [4].

| Kinase | IC50 Value | Selectivity Fold vs VEGFR2 |

|---|---|---|

| VEGFR2 | 32 nM | 1 |

| c-kit | 620 nM | 19.4 |

| Ret | 2,500 nM | 78.1 |

| FMS | 2,900 nM | 90.6 |

| PDGFRα | 3,100 nM | 96.9 |

| Aurora A | 3,900 nM | 121.9 |

| Other kinases (11 total) | >10,000 nM | >312.5 |

This selectivity profile indicates that SKLB1002 exhibits greater than 19-fold selectivity for VEGFR2 over the most closely related off-target kinase and more than 312-fold selectivity over other tested kinases [4] [5] [13]. The high selectivity ratio suggests minimal off-target effects and reduced potential for non-specific kinase inhibition [14].

Downstream Signaling Pathway Modulation

SKLB1002 effectively modulates multiple downstream signaling cascades activated by VEGFR2, particularly targeting the mitogen-activated protein kinase pathways that are critical for endothelial cell function and angiogenesis [15] [16] [17].

ERK1/2 Phosphorylation Inhibition

SKLB1002 significantly inhibits ERK1/2 phosphorylation in human umbilical vein endothelial cells following VEGF stimulation [15] [18] [17]. The compound blocks the VEGF-induced activation of Extracellular signal-Regulated Kinase 1 and 2, which are essential mediators of cell proliferation and survival signaling [15] [16]. This inhibition occurs through the upstream blockade of VEGFR2 autophosphorylation, preventing the activation of the Ras-MEK-ERK signaling cascade [17] [19].

Treatment with SKLB1002 at concentrations of 10-50 nanomolar effectively suppresses ERK1/2 phosphorylation, demonstrating the compound's ability to interfere with this critical proliferation pathway at therapeutically relevant concentrations [15] [17]. The inhibition of ERK1/2 signaling contributes significantly to SKLB1002's anti-angiogenic effects by preventing endothelial cell proliferation and migration [19].

JNK Pathway Interference

SKLB1002 demonstrates potent inhibition of c-Jun N-terminal Kinase phosphorylation, effectively blocking JNK signaling pathway activation in endothelial cells [15] [16] [17]. The JNK pathway plays crucial roles in cellular stress responses, apoptosis regulation, and cell migration processes that are fundamental to angiogenesis [20].

The compound's interference with JNK signaling occurs downstream of VEGFR2 inhibition, as VEGF-induced JNK activation requires functional VEGFR2 signaling [15] [17]. By preventing VEGFR2 autophosphorylation, SKLB1002 effectively blocks the recruitment and activation of JNK pathway components [16]. This inhibition contributes to the compound's anti-angiogenic effects by disrupting endothelial cell migration and survival signaling [20].

p38 MAPK Signal Transduction Disruption

SKLB1002 effectively disrupts p38 MAPK phosphorylation and signaling, targeting another critical mitogen-activated protein kinase pathway involved in angiogenesis [15] [16] [17]. The p38 MAPK pathway regulates diverse cellular processes including inflammation, stress responses, and cell migration that are essential for endothelial cell function [21] [22].

| MAPK Pathway Component | Effect of SKLB1002 | Concentration Range | Cellular Context |

|---|---|---|---|

| ERK1/2 phosphorylation | Inhibited | 10-50 nM | HUVECs |

| JNK phosphorylation | Inhibited | 10-50 nM | HUVECs |

| p38 MAPK phosphorylation | Inhibited | 10-50 nM | HUVECs |

The inhibition of p38 MAPK signaling by SKLB1002 occurs through the blockade of upstream VEGFR2 activation, preventing the initiation of p38-dependent signaling cascades [15] [17]. This disruption contributes to the compound's anti-angiogenic efficacy by interfering with endothelial cell migration and tube formation processes [16] [22].

Comparative Analysis with Other VEGFR2 Antagonists

SKLB1002 demonstrates distinct characteristics compared to other clinically approved VEGFR2 inhibitors, particularly in terms of selectivity profile and mechanistic specificity [23] [24]. Unlike multi-targeted kinase inhibitors such as sunitinib and pazopanib, which exhibit broader kinase inhibition profiles, SKLB1002 shows remarkable selectivity for VEGFR2 [4] [5].

Sunitinib and pazopanib, two clinically approved VEGFR2 inhibitors, demonstrate different safety and efficacy profiles in clinical applications [23] [24]. Pazopanib shows non-inferiority to sunitinib in terms of progression-free survival while demonstrating superior quality-of-life profiles and reduced toxicity in clinical trials [23]. However, both compounds exhibit significant off-target kinase activities that contribute to their toxicity profiles [24].

In contrast to these multi-kinase inhibitors, SKLB1002's high selectivity for VEGFR2 suggests potential advantages in terms of reduced off-target effects and improved therapeutic index [4] [5] [13]. The compound's greater than 19-fold selectivity over the closest off-target kinase and more than 312-fold selectivity over other tested kinases represents a significant improvement in specificity compared to current clinical agents.

| Comparison Parameter | SKLB1002 | Sunitinib | Pazopanib |

|---|---|---|---|

| VEGFR2 IC50 | 32 nM | Multi-kinase | Multi-kinase |

| Selectivity Profile | High (>19-fold) | Broad spectrum | Broad spectrum |

| Off-target Effects | Minimal | Significant | Significant |

| Clinical Status | Preclinical | Approved | Approved |

The enhanced selectivity of SKLB1002 may translate to improved therapeutic outcomes with reduced adverse effects compared to current multi-kinase VEGFR2 inhibitors [25] [26]. This selectivity advantage positions SKLB1002 as a potentially superior therapeutic agent for conditions requiring specific VEGFR2 inhibition without the complications associated with broader kinase inhibition [13] [14].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Shen G, Li Y, Du T, Shi G, Dai L, Chen X, Zheng R, Li W, Su X, Zhang S, Wei Y, Yang S, Deng H. SKLB1002, a novel inhibitor of VEGF receptor 2 signaling, induces vascular normalization to improve systemically administered chemotherapy efficacy. Neoplasma. 2012;59(5):486-93. doi: 10.4149/neo_2012_062. PubMed PMID: 22668017.

3: Zhang S, Cao Z, Tian H, Shen G, Ma Y, Xie H, Liu Y, Zhao C, Deng S, Yang Y, Zheng R, Li W, Zhang N, Liu S, Wang W, Dai L, Shi S, Cheng L, Pan Y, Feng S, Zhao X, Deng H, Yang S, Wei Y. SKLB1002, a novel potent inhibitor of VEGF receptor 2 signaling, inhibits angiogenesis and tumor growth in vivo. Clin Cancer Res. 2011 Jul 1;17(13):4439-50. doi: 10.1158/1078-0432.CCR-10-3109. Epub 2011 May 27. PubMed PMID: 21622720.